molecular formula C15H16BrNO3 B2985317 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid CAS No. 2567496-28-8

4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid

Cat. No.: B2985317
CAS No.: 2567496-28-8
M. Wt: 338.201
InChI Key: RZMPWLADHATGCG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a complex organic compound characterized by its bromophenyl group and piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable intermediate in cross-coupling reactions.

Biology: In biological research, 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: Similar in structure but lacks the piperidine ring.

  • 4-Bromobiphenyl: Contains a biphenyl structure instead of a piperidine ring.

  • N-(4-Bromophenyl)acetamide: Features an acetamide group instead of a carboxylic acid.

Properties

IUPAC Name

4-(4-bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-2-13(18)17-9-7-15(8-10-17,14(19)20)11-3-5-12(16)6-4-11/h2-6H,1,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMPWLADHATGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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